2,5-Dihydroxythiophene-3-carboxylic acid
Description
Significance within Thiophene (B33073) Chemistry Research
The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in chemical research, particularly in medicinal chemistry and materials science. researchgate.neteprajournals.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere, meaning it can often replace a benzene ring in biologically active compounds without a significant loss of activity. wikipedia.orgcognizancejournal.com This property is valuable in drug design for modifying a molecule's physicochemical properties, such as solubility and metabolism. nih.gov
Thiophene derivatives exhibit a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties. researchgate.netcognizancejournal.comnih.gov This broad spectrum of biological activity has made the thiophene moiety a focal point for medicinal chemists in the design and synthesis of new pharmaceutical agents. researchgate.net Beyond medicine, thiophene-based materials are integral to the development of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics. nih.govnumberanalytics.com The stable, electron-rich nature of the thiophene ring facilitates the formation of conductive polymers like polythiophene. wikipedia.org
Overview of Functionalized Thiophene Building Blocks
Functionalized thiophenes are thiophene rings to which one or more functional groups have been attached. These groups modify the electronic properties and reactivity of the thiophene core, enabling the construction of more complex molecules. Common functionalization reactions include electrophilic substitution reactions such as nitration, bromination, and Friedel-Crafts acylation, which typically occur at the 2- and 5-positions of the ring. numberanalytics.com
These functionalized thiophenes serve as versatile building blocks in organic synthesis. wikipedia.org For instance, thiophene-2-carboxylic acid and its derivatives are used in the synthesis of pharmaceuticals like the anti-inflammatory drug Suprofen. wikipedia.org The introduction of different substituents onto the thiophene ring is a key strategy for fine-tuning the properties of the final product, whether it is a new drug candidate or a high-performance organic material. nih.gov The ability to strategically place functional groups allows for the creation of a vast library of thiophene derivatives with tailored characteristics. eprajournals.com
Research Landscape of Carboxylic Acid Functionalized Heterocycles
Heterocycles bearing carboxylic acid functional groups are of immense importance in chemistry. The carboxylic acid group can act as a key interaction point with biological targets, such as enzymes and receptors, and enhances the water solubility of organic molecules. In synthetic chemistry, it serves as a versatile handle for a wide range of chemical transformations.
Recent advancements in synthetic methodology have focused on developing efficient ways to introduce carboxylic acid groups onto heterocyclic rings. nih.gov Metallaphotoredox catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds and for decarboxylative coupling reactions, allowing for the use of carboxylic acids as readily available starting materials for forming new bonds. acs.orgprinceton.edu These methods offer mild and general pathways to synthesize and diversify complex molecules, including those containing heterocyclic cores. acs.orgnih.gov The ongoing development of such catalytic systems is expanding the accessible chemical space for drug discovery and materials science, enabling the creation of novel functionalized heterocycles that were previously difficult to synthesize. nih.govprinceton.edu
Chemical Compounds Data
Below are tables detailing the properties of relevant chemical compounds.
Table 1: 2,5-Dihydroxythiophene-3-carboxylic acid and Related Dihydrothiophenes
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 2,5-Dihydrothiophene-3-carboxylic acid | C₅H₆O₂S | 130.17 | 98508-62-4 |
| 2,5-Dihydrothiophene | C₄H₆S | Not specified | Not specified |
| 2,5-Dihydrothiophene-1,1-dioxide | Not specified | Not specified | Not specified |
Note: Detailed properties for this compound are not widely available in public literature, reflecting its status as a potentially novel or less-studied compound. Data for related structures are included for context.
Table 2: Functionalized Thiophene Carboxylic Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 125-127 | 527-72-0 |
| 2,5-Dichlorothiophene-3-carboxylic acid | C₅H₂Cl₂O₂S | 197.04 | 147-151 | 36157-41-2 |
| 3,4-Dihydroxythiophene-2,5-dicarboxylic acid diethyl ester | C₁₀H₁₂O₆S | Not specified | 132-135 | 1822-66-8 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
733725-57-0 |
|---|---|
Molecular Formula |
C5H4O4S |
Molecular Weight |
160.15 g/mol |
IUPAC Name |
2,5-dihydroxythiophene-3-carboxylic acid |
InChI |
InChI=1S/C5H4O4S/c6-3-1-2(4(7)8)5(9)10-3/h1,6,9H,(H,7,8) |
InChI Key |
CYFCJIWTRXEZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1C(=O)O)O)O |
Origin of Product |
United States |
Advanced Derivatization and Functionalization Strategies
Esterification and Amidation at the Carboxylic Acid Moiety
The carboxylic acid group is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in altering the polarity, solubility, and biological activity of the parent molecule.
Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or tosic acid, is a common approach. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk This reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess or water is removed as it is formed. youtube.com For substrates sensitive to strong acids, milder methods are available. For instance, the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate ester formation under neutral conditions. hhu.de In a related context, the esterification of 2,5-thiophenedicarboxylic acid with methanol (B129727) has been used to create the more reactive dimethyl 2,5-thiophenedicarboxylate monomer for polymerization. nih.gov
Amidation: The synthesis of amides from the carboxylic acid function introduces a key structural motif present in many biologically active compounds. Direct condensation of a carboxylic acid with an amine is generally difficult and requires high temperatures. youtube.com Therefore, the carboxylic acid is typically activated first. Reagents like triphenylphosphine (B44618) and iodine can be used to generate an activated intermediate, which then readily reacts with an amine to form the amide. rsc.org The order of addition of reagents can be crucial for the success of these reactions. rsc.org Boronic acid derivatives have also been shown to be effective catalysts for the direct amidation of carboxylic acids with amines under mild conditions. organic-chemistry.org Another approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride or an anhydride, which then reacts smoothly with an amine. chemguide.co.uk
Below is a table of representative esterification and amidation reactions on related carboxylic acids.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 2-Thiophenecarboxylic acid | DCCI, HOBt, Hydrazine | 2-Thiophenecarbohydrazide | >90 | hhu.de |
| Benzoic Acid | Amine, (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | N-substituted benzamide | High | organic-chemistry.org |
| Ethanoic Acid | Ethanol, H₂SO₄ | Ethyl ethanoate | - | chemguide.co.uk |
Etherification and Alkylation at Hydroxyl Positions
The two hydroxyl groups on the thiophene (B33073) ring offer further opportunities for functionalization through etherification and alkylation. These reactions can be used to introduce a wide variety of alkyl or aryl groups, thereby modifying the electronic properties and steric environment of the molecule.
The alkylation of hydroxyl groups is typically carried out under basic conditions. The hydroxyl groups are first deprotonated with a suitable base to form alkoxides, which then act as nucleophiles and attack an alkylating agent, such as an alkyl halide. The regioselectivity of this reaction can be a challenge when multiple hydroxyl groups are present. In a study on the alkylation of 2,5-diphenyl-3,4-dihydroxythiophene-1-dioxide, treatment with methyl iodide resulted in both C-alkylation and O-alkylation, yielding a mixture of products. acs.org A patent describes a process for the alkylation of 3,4-dihydroxythiophene-2,5-dicarboxylic esters using alkylating agents in the presence of quaternary onium salts as phase-transfer catalysts. google.com This suggests that similar conditions could be applied to 2,5-dihydroxythiophene-3-carboxylic acid, although the presence of the free carboxylic acid might require protection or the use of a base that selectively deprotonates the phenolic hydroxyls. The regioselective alkylation of dihydroxy aromatic compounds often depends on the relative acidity of the hydroxyl groups and the reaction conditions. For example, the cesium bicarbonate-mediated alkylation of 2,4-dihydroxybenzaldehydes has been shown to proceed with high regioselectivity for the 4-hydroxyl group. nih.gov
The table below shows examples of alkylation on related dihydroxy compounds.
| Starting Material | Reagent(s) | Product | Yield (%) | Reference |
| 2,5-Diphenyl-3,4-dihydroxythiophene-1-dioxide | Methyl iodide, Sodium salt | 4-Hydroxy-3-keto-2,5-diphenyl-2-methyl-2,3-dihydrothiophene-1-dioxide | - | acs.org |
| 2,4-Dihydroxybenzaldehyde | Alkyl bromide, CsHCO₃ | 4-Alkoxy-2-hydroxybenzaldehyde | up to 95 | nih.gov |
| 3,4-Dihydroxythiophene-2,5-dicarboxylic ester | Alkylating agent, Quaternary onium salt | Alkylated 3,4-dihydroxythiophene-2,5-dicarboxylic ester | - | google.com |
Electrophilic Aromatic Substitution and Directed Metalation on the Thiophene Ring
The thiophene ring itself is a nucleophilic aromatic system that can undergo electrophilic aromatic substitution. The position of substitution is directed by the existing functional groups. Additionally, directed metalation strategies can be employed for highly regioselective functionalization.
Electrophilic Aromatic Substitution: Thiophene is generally more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. youtube.com The hydroxyl groups are strongly activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. In this compound, the position for electrophilic attack would be at the C4 position, which is ortho to both hydroxyl groups.
Directed Metalation: Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds. uwindsor.ca A directing metalation group (DMG) coordinates to an organolithium base, leading to deprotonation at the adjacent ortho position. uwindsor.ca In the case of this compound, both the hydroxyl and carboxylic acid groups can act as DMGs. Metalation of N,N-dialkyl-2-thiophenesulfonamides has been shown to occur at the 3-position when the 5-position is blocked. Similarly, the oxazolino group has been used to direct metalation to the 3-position of the thiophene ring. rsc.org These studies highlight the potential for highly controlled functionalization of the thiophene ring in the target molecule.
The following table presents examples of directed metalation on thiophene derivatives.
| Starting Material | Reagent(s) | Intermediate/Product | Reference |
| 5-Trimethylsilyl-N,N-dimethyl-2-thiophenesulfonamide | n-Butyllithium, then CO₂ | 5-Trimethylsilyl-3-carboxy-N,N-dimethyl-2-thiophenesulfonamide | |
| 4,4-Dimethyl-2-(2-thienyl)oxazoline | n-Butyllithium | 3-Lithio-4,4-dimethyl-2-(2-thienyl)oxazoline | rsc.org |
| 2,5-Dichlorothiophene | TMPMgCl·LiCl | 3,4-Difunctionalized dichlorothiophenes | nih.gov |
Metal-Catalyzed Coupling Reactions for Extended Conjugated Systems
Metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools for the formation of carbon-carbon bonds and the construction of extended π-conjugated systems. These reactions can be applied to the thiophene scaffold of this compound to introduce aryl, vinyl, or alkynyl substituents.
For these reactions to be successful, a halo- or triflyloxy-substituted derivative of the thiophene is typically required. The hydroxyl groups of this compound could potentially be converted to triflates, which are excellent leaving groups in palladium-catalyzed coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate in the presence of a palladium catalyst and a base, is a particularly versatile method. youtube.com It has been used for the synthesis of cyclopropylthiophenes and for the coupling of 2-iodothiophene (B115884) with phenylboronic acid. nih.govresearchgate.net
The carboxylic acid group itself can also be used as a coupling partner in certain palladium-catalyzed reactions. For example, a decarbonylative Heck coupling of aromatic carboxylic acids with terminal alkenes has been developed. organic-chemistry.orgnih.gov Furthermore, palladium-catalyzed reductive cross-coupling reactions of carboxylic acids with thiols have been reported as a method to access thioesters. rsc.org
Illustrative examples of metal-catalyzed coupling reactions on thiophene derivatives are provided in the table below.
| Thiophene Derivative | Coupling Partner | Catalyst/Conditions | Product | Reference |
| 2-Iodothiophene | Phenylboronic acid | Fe₃O₄@chitosan-bound Pd complex | 2-Phenylthiophene | researchgate.net |
| Bromo-substituted thiophenes | Cyclopropylboronic acid | Pd catalyst | Cyclopropylthiophenes | nih.gov |
| Benzoic acids | Terminal alkenes | Pd(TFA)₂, Piv₂O | Internal alkenes | organic-chemistry.org |
Theoretical and Computational Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in exploring the molecular structure and electronic properties of thiophene (B33073) derivatives. researchgate.net Methods like the semiempirical MNDO approximation have been used to study related compounds, such as 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester, to understand their geometric parameters and the selectivity of reactions like acylation. researchgate.net Such calculations reveal that the electron density distribution in the molecule and its complexes can be more influential on reaction outcomes than structural parameters alone. researchgate.net
These computational approaches allow for the optimization of molecular geometries and the calculation of various electronic descriptors that are key to predicting chemical behavior. mdpi.com For thiophene-based systems, these calculations can elucidate the distribution of electron density, identify potential sites for electrophilic or nucleophilic attack, and rationalize observed reaction regioselectivity. researchgate.netresearchgate.net The insights gained from these theoretical studies are crucial for designing new molecules and understanding their reaction pathways. researchgate.net
Density Functional Theory (DFT) Studies for Ground and Excited States
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. researchgate.net It is routinely used to calculate ground state energies, optimized geometries, and a variety of other molecular properties. researchgate.netresearchgate.net For thiophene carboxylic acid derivatives, DFT calculations, often using basis sets like 6-311G(d,p), can predict optimized molecular structures and the energies of individual molecular orbitals. mdpi.com
For the study of photochemical processes, Time-Dependent Density Functional Theory (TD-DFT) is the most popular extension of DFT used to investigate excited states. researchgate.net TD-DFT allows for the calculation of vertical excitation energies, transition moments, and the properties of excited states, which is essential for understanding UV-visible absorption spectra. researchgate.netchemrxiv.org While TD-DFT is a powerful tool, for some thiophene-based compounds, certain functionals may predict qualitatively incorrect results, such as spurious state inversions or wrong distributions of oscillator strengths, necessitating careful selection of methods like CAM-B3LYP, M06-2X, or post-Hartree-Fock formalisms for more accurate descriptions. researchgate.netnih.gov The study of both ground and excited states is critical, as molecules can adopt different conformations in the excited state, far from their ground state equilibrium geometry. nih.gov
Table 1: Calculated Electronic Properties for Thiophene Derivatives This table presents examples of electronic properties calculated for thiophene derivatives using DFT, illustrating the type of data obtained from these computational studies.
| Property | Description | Significance |
|---|---|---|
| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. mdpi.com | Indicates the molecule's ability to be oxidized. |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. mdpi.com | Indicates the molecule's ability to be reduced. |
| Electronic Excitation Energies | The energy required to promote an electron to a higher energy orbital. mdpi.com | Correlates with UV-Vis absorption bands. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. mdpi.com | Quantifies the ability of a molecule to act as an electrophile. |
Molecular Orbital Analysis and Electronic Transitions Prediction
Molecular orbital (MO) analysis, particularly of the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding chemical reactivity and electronic properties. mdpi.com The distribution of these orbitals indicates where electron density is concentrated and which parts of the molecule are likely to act as electron donors (HOMO) or acceptors (LUMO). mdpi.comresearchgate.net In thiophene carboxylic acids, the thiophene ring typically contributes significantly to the HOMO, while the LUMO may have less participation from the carboxylic acid group. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant predictor of a molecule's stability and reactivity. mdpi.comnih.gov A smaller energy gap generally indicates higher reactivity, as less energy is required to excite an electron, making the molecule more susceptible to chemical reactions. mdpi.comnih.gov For instance, in a study of substituted 2-thiophene carboxylic acid thiourea (B124793) derivatives, the HOMO-LUMO gap was used to rank the relative stability and reactivity of the compounds. mdpi.com Furthermore, analysis of the molecular orbitals involved in electronic transitions, calculated via TD-DFT, allows for the prediction and interpretation of UV-Vis absorption spectra, identifying transitions such as π-to-π*. nih.gov
Table 2: Frontier Molecular Orbital Data for Thiophene Derivatives This table shows representative data from HOMO-LUMO analysis on thiophene derivatives, illustrating how these values are used to predict chemical behavior.
| Parameter | Calculated Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -6.5 to -5.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. mdpi.com |
| ELUMO | -2.0 to -1.0 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. mdpi.com |
| Energy Gap (ΔE) | ~4.5 | ΔE = ELUMO - EHOMO; a smaller gap suggests higher chemical reactivity. mdpi.comnih.gov |
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for elucidating complex reaction mechanisms at the molecular level. DFT calculations can map potential energy surfaces, identify transition states, and calculate activation barriers, thereby distinguishing between different possible pathways, such as stepwise or concerted mechanisms. mdpi.com
For instance, DFT has been used to study the mechanism of [3+2] cycloaddition reactions involving thiophene derivatives, determining regioselectivity and the energetic favorability of different routes. mdpi.com Another relevant application is the study of decarboxylation reactions. An efficient method for the diprotodecarboxylation of 3,4-dialkoxythiophene-2,5-dicarboxylic acids uses a catalytic system under microwave heating. researchgate.net Computational modeling could be employed to understand the role of the catalyst, the energetics of CO2 elimination, and the intermediates involved in this transformation. By modeling the entire reaction coordinate, researchers can gain a detailed understanding of how bond-breaking and bond-forming events occur, guiding the optimization of reaction conditions. mdpi.comresearchgate.net
Prediction of Spectroscopic Parameters for Structural Analysis
Theoretical calculations are widely used to predict spectroscopic parameters, which serve as a powerful aid in the structural analysis and characterization of newly synthesized compounds. nih.gov By performing DFT calculations, it is possible to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. mdpi.commdpi.com These calculated spectra can be compared with experimental data, helping to assign specific vibrational modes to the observed absorption bands. mdpi.comnih.gov
Table 3: Comparison of Experimental and Theoretical Spectroscopic Data for a Related Compound This table illustrates the typical correlation between spectroscopic data measured experimentally and the values predicted by DFT calculations for a chromone-3-carboxylic acid, a related heterocyclic acid.
| Parameter | Experimental Value | Theoretical Value (DFT) | Reference |
|---|---|---|---|
| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | ~1710 cm⁻¹ | nih.gov |
| C-O Bond Length (Cpyrone–Cacid) | 1.497 Å | 1.5075 Å | nih.gov |
| UV-Vis λmax | ~300 nm | ~295 nm | nih.gov |
Role in Advanced Materials Design and Synthesis
Precursor in Conjugated Polymer Synthesis
There is no available literature describing the use of 2,5-Dihydroxythiophene-3-carboxylic acid as a monomer for the synthesis of conjugated polymers.
Electrochemical Polymerization Mechanisms
No studies detailing the electrochemical polymerization of this compound, its onset oxidation potentials, or the properties of the resulting polymers were found. frontiersin.orgmdpi.comnih.gov
Chemical Oxidation Polymerization Pathways
Information regarding the chemical oxidation polymerization of this specific monomer, including the types of oxidants used (e.g., FeCl₃) and the characteristics of any resulting polymer, is not present in the reviewed literature. nih.govredalyc.org
Building Block for Organic Electronic Materials
While thiophenes are a critical class of materials in organic electronics, mdpi.comnih.gov there is no research specifically identifying this compound as a building block for these applications.
Semiconducting Components
No data exists on the synthesis of semiconducting materials derived from this compound or their resulting electronic properties, such as bandgap or charge carrier mobility.
Charge Transport Modulators
The potential role of this compound or its polymers in modulating charge transport in organic electronic devices has not been explored in any available research. stanford.eduresearchgate.netrsc.org
Application in Chemical Sensor Development
There are no published reports on the application of this compound in the development of chemical sensors for any analyte. rsc.orgresearchgate.net
Chemoresponsive Material Design
The design of chemoresponsive materials, which change their properties in response to specific chemical stimuli, is a burgeoning field. Based on the behavior of analogous compounds, this compound could be a valuable monomer for creating such materials.
Polymers incorporating thiophene-3-acetic acid have demonstrated that the presence of carboxylic acid groups can modulate the properties of the resulting polythiophene. scielo.br For instance, copolymers of 3-hexylthiophene (B156222) and thiophene-3-acetic acid exhibit solubility and thermal properties that are dependent on the proportion of the carboxylic acid-containing monomer. scielo.brresearchgate.net This suggests that polymers of this compound could be engineered to respond to changes in pH. The carboxylic acid group would be deprotonated in basic conditions, leading to electrostatic repulsion between polymer chains and a conformational change, which could manifest as a detectable optical or electronic response.
Furthermore, the hydroxyl groups could engage in hydrogen bonding interactions, potentially allowing for the design of materials that respond to the presence of specific analytes capable of disrupting these bonds. The combination of both carboxylic acid and hydroxyl functionalities could lead to multi-responsive materials.
Optical and Electrochemical Signal Transduction Mechanisms
The transduction of a chemical or physical event into a measurable optical or electrical signal is fundamental to sensor technology. Thiophene-based polymers are well-suited for this purpose due to their inherent electronic and optical properties.
Optical Signal Transduction:
Polymers derived from thiophenes with pendant carboxylic acid groups, such as regioregular poly(thiophene-3-alkanoic acid)s, have been shown to be effective for chromatic chemosensing. nih.gov These water-soluble conducting polymers exhibit distinct color changes in response to different metal ions, a phenomenon known as ionochromism. nih.gov This color change arises from alterations in the polymer backbone conformation and aggregation state induced by the binding of ions to the carboxylate groups. nih.gov Similarly, it is plausible that a polymer of this compound would exhibit chromic responses to various stimuli.
The UV-Vis absorption spectra of copolymers containing thiophene-3-acetic acid show a dependence on the monomer composition, indicating that the electronic structure and thus the optical properties can be tuned. scielo.br The absorption and emission spectra of polythiophenes are sensitive to their conformation and environment, making them suitable for fluorescent sensing applications. mdpi.com
Electrochemical Signal Transduction:
The electrochemical properties of functionalized thiophenes are widely exploited in sensor development. For example, electroactive copolymers of 3,4-ethylenedioxythiophene (B145204) (EDOT) and a thiophene (B33073) derivative bearing carboxylic acid groups have been used to create aptamer-based biosensors for the detection of cancer biomarkers. mdpi.com The carboxylic acid groups provide sites for the covalent attachment of biorecognition elements like aptamers. mdpi.com This approach could be directly applicable to this compound, where the carboxylic acid would serve as a versatile anchor for probes.
Furthermore, the electrochemical oxidation of dihydroxybenzoic acids has been studied, revealing that the resulting quinone species can participate in subsequent reactions. nih.gov The dihydroxy substitution on the thiophene ring of the target compound could impart similar redox activity, enabling its use in electrochemical sensors where the redox state of the polymer changes upon interaction with an analyte. The development of electrochemical sensors based on polypyrrole-3-carboxylic acid for neurotransmitter detection further highlights the utility of carboxylated heterocycles in this domain. mdpi.com
Integration into Optoelectronic and Responsive Material Systems
The integration of functional molecules into devices for optoelectronics and responsive systems is a key goal of materials science. While no specific examples exist for this compound, the properties of related compounds suggest significant potential.
The optoelectronic properties of polythiophenes are well-documented, with applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.netrdd.edu.iq The presence of a carboxylic acid group can be advantageous for device fabrication. For instance, poly(3-hexylthiophene) with carboxylic end groups has been used as a polymer sensitizer (B1316253) in solid-state dye-sensitized solar cells, where the carboxylic acid group can anchor the polymer to a metal oxide surface like TiO2. nih.gov This enhances the interfacial contact and improves charge transfer efficiency. It is conceivable that this compound could be polymerized and utilized in a similar fashion in solar cells or other optoelectronic devices.
The ability of thiophene-based materials to form responsive surfaces is another area of interest. For example, surfaces coated with electrochemically deposited 3-substituted thiophene derivatives can exhibit switchable surface wettability, which has been used for the capture and release of cancer cells. The functional groups on this compound could be exploited to create surfaces that respond to multiple stimuli, such as pH and electrical potential, for applications in smart coatings, microfluidics, and biomedical devices.
The table below summarizes the potential roles and mechanisms based on analogous thiophene compounds.
| Application Area | Key Functional Group(s) | Underlying Mechanism (Inferred) | Potential Application | Supporting Analogue |
| Chemoresponsive Materials | Carboxylic Acid, Hydroxyl Groups | pH-induced conformational changes due to protonation/deprotonation; Disruption of hydrogen bonding networks. | pH sensors, smart hydrogels. | Poly(thiophene-3-acetic acid) scielo.brresearchgate.net |
| Optical Signal Transduction | Thiophene Backbone, Carboxylic Acid | Ionochromism (analyte-induced changes in polymer aggregation and conformation, altering absorption/emission spectra). | Colorimetric and fluorescent sensors for ions and biomolecules. | Regioregular poly(thiophene-3-alkanoic acid)s nih.gov |
| Electrochemical Signal Transduction | Carboxylic Acid, Dihydroxy Groups | Covalent immobilization of probes via the carboxylic acid; Redox activity of the dihydroxythiophene moiety. | Electrochemical biosensors, redox-based sensors. | EDOT-thiophene-COOH copolymers mdpi.com |
| Optoelectronic Systems | Thiophene Backbone, Carboxylic Acid | Anchoring to semiconductor surfaces (e.g., TiO2) for improved charge transfer; Tuning of electronic energy levels. | Organic solar cells, OFETs. | Poly(3-hexylthiophene)-COOH nih.gov |
| Responsive Surfaces | Carboxylic Acid, Dihydroxy Groups | Stimuli-induced changes in surface energy and wettability (e.g., via pH or applied potential). | Smart coatings, cell capture/release platforms. | Electrochemically deposited 3-substituted thiophenes |
Coordination Chemistry of Dihydroxythiophene Carboxylic Acid Derivatives
Ligand Design and Metal Chelation Properties
The design of 2,5-dihydroxythiophene-3-carboxylic acid as a ligand presents several potential coordination modes, making it a versatile candidate for chelation chemistry. The molecule features multiple donor sites: the sulfur atom of the thiophene (B33073) ring, the two oxygen atoms of the hydroxyl groups, and the two oxygen atoms of the carboxylate group. This poly-dentate character suggests a strong potential for forming stable chelate rings with a variety of metal ions.
The chelation is likely to be dominated by the α-hydroxy-carboxylic acid moiety. This structural motif is known to form stable five-membered chelate rings with metal ions through the coordination of the carboxylate oxygen and the hydroxyl oxygen. google.com The presence of two adjacent hydroxyl groups (at positions 2 and 5) and a carboxylic acid (at position 3) could, in principle, allow for various binding modes. For instance, deprotonation of the carboxylic acid and one or both hydroxyl groups would create a highly charged, multidentate ligand capable of forming robust complexes.
The performance of carboxylic acids in the chelation of many metals is often superior to that of other oxygen-containing functional groups like hydroxyls. researchgate.net The combination of a carboxylic acid with a neighboring hydroxyl group, as seen in α-hydroxy acids, typically enhances chelation stability. acs.org The specific acidity (pKa) of the carboxylic and hydroxyl protons will be a critical factor in determining the pH range over which specific coordination complexes are formed.
Interactive Table: Potential Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Potential Metal Ions |
| Bidentate (carboxylate) | Carboxylic acid oxygens | Most transition metals, Lanthanides |
| Bidentate (α-hydroxycarboxylate) | Carboxylic oxygen, C2-hydroxyl oxygen | Al(III), Fe(III), Cu(II), Zn(II) |
| Tridentate | Carboxylic oxygens, C2-hydroxyl oxygen | Lanthanides, Actinides |
| Tridentate (O, O, S) | Carboxylic oxygen, C5-hydroxyl oxygen, Thiophene sulfur | Soft metals like Pd(II), Pt(II), Cu(I) |
| Bridging | Carboxylate group bridging two metal centers | Formation of coordination polymers |
Formation of Organometallic Complexes
The synthesis of organometallic complexes with this compound would likely proceed through the deprotonation of the carboxylic acid, and potentially one or both hydroxyl groups, to form a salt which is then reacted with a metal precursor. The choice of solvent and reaction conditions would be crucial in directing the coordination mode and the final structure of the complex.
Based on related chemistries, several synthetic routes can be postulated. For instance, the reaction of the sodium salt of the ligand with a metal halide (e.g., MCl₂) in a suitable solvent could yield neutral complexes. The synthesis of thiophene-derived Schiff base complexes often involves the condensation of a thiophene aldehyde with an amine, followed by complexation with a metal salt. nih.gov While our target molecule is not a Schiff base, the general principle of reacting the ligand with a metal salt remains applicable.
The formation of coordination polymers is also a strong possibility, particularly with the use of metal ions that favor higher coordination numbers. For example, studies on thieno[3,2-b]thiophene-2,5-dicarboxylic acid have shown the formation of metal-organic frameworks (MOFs) with lanthanide ions. mdpi.com The bifunctional nature of our ligand could similarly lead to extended network structures.
It is also conceivable that under certain conditions, C-H activation of the thiophene ring could lead to the formation of direct metal-carbon bonds, a known reaction pathway for thiophenes in the presence of transition metal complexes. researchgate.net This would result in a true organometallic complex where the thiophene ring is directly part of the metal's coordination sphere beyond simple S-coordination.
Mechanistic Studies of Metal-Ligand Interactions
Understanding the mechanism of metal-ligand interactions is key to predicting the stability and reactivity of the resulting complexes. For this compound, the initial interaction would likely involve the deprotonation of the most acidic proton, which is expected to be the carboxylic acid proton. The resulting carboxylate would then coordinate to the metal ion. Subsequent deprotonation of the hydroxyl groups could occur, especially with more basic conditions or with strongly Lewis acidic metal ions, leading to the formation of more stable, multidentate chelate structures.
Spectroscopic techniques would be invaluable in elucidating these mechanisms.
FT-IR Spectroscopy: The C=O stretching frequency of the carboxylic acid would shift upon coordination to a metal center. The broad O-H stretches of the hydroxyl groups would also be expected to change or disappear upon deprotonation and coordination.
NMR Spectroscopy: ¹H and ¹³C NMR would show shifts in the signals of the protons and carbons near the coordination sites. Changes in the chemical shifts of the thiophene ring protons could indicate the extent of electronic perturbation upon metal binding.
UV-Vis Spectroscopy: The electronic transitions of the thiophene ring and the ligand-to-metal charge transfer (LMCT) bands would provide information about the electronic structure of the complex.
X-ray Crystallography: This would provide definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the ligand.
Theoretical studies, such as Density Functional Theory (DFT), would be highly beneficial in complementing experimental data. DFT calculations can be used to predict the most stable coordination geometries, calculate metal-binding energies, and analyze the nature of the metal-ligand bonds. researchgate.net
Interactive Table: Expected Spectroscopic Shifts Upon Complexation
| Spectroscopic Technique | Functional Group | Expected Change Upon Metal Coordination |
| FT-IR | Carboxylic Acid C=O | Shift to lower wavenumber |
| FT-IR | Hydroxyl O-H | Broadening or disappearance of the band |
| ¹H NMR | Carboxylic Acid OH | Disappearance of the signal |
| ¹H NMR | Thiophene Ring H | Downfield or upfield shifts depending on the metal and coordination mode |
| ¹³C NMR | Carboxylic Acid C=O | Shift in resonance |
| ¹³C NMR | Thiophene Ring C | Shifts indicating electronic redistribution |
| UV-Vis | Thiophene π-π* | Bathochromic or hypsochromic shift |
| UV-Vis | New Bands | Appearance of Ligand-to-Metal Charge Transfer (LMCT) bands |
Catalytic Applications of Derived Metal Complexes in Organic Transformations
While no catalytic applications of metal complexes derived from this compound have been reported, the structural features of the ligand suggest potential in various catalytic transformations. The ability to form stable complexes with a range of transition metals is a key prerequisite for a good catalyst ligand.
The functionalized thiophene core could be advantageous in several catalytic reactions:
Cross-Coupling Reactions: Palladium complexes are widely used in C-C bond-forming reactions like Suzuki, Heck, and Sonogashira couplings. nih.gov A palladium complex of our target ligand could potentially catalyze such reactions, with the ligand's electronic properties influencing the catalytic activity and selectivity.
Oxidation/Reduction Reactions: Metal complexes with redox-active metals like manganese, cobalt, or iron could be explored for catalytic oxidation or reduction reactions. The thiophene ring itself can be susceptible to oxidation, which could be a factor in catalyst stability. acs.org
Polymerization: Some organometallic complexes are active catalysts for polymerization reactions. For instance, Ziegler-Natta catalysts, often based on early transition metals, are used for olefin polymerization. iitg.ac.in
CO₂ Conversion: Thiophene-functionalized metal-organic frameworks have been investigated as heterogeneous catalysts for the chemical fixation of CO₂. acs.org Complexes of this compound could potentially be used to create similar catalytic materials.
The performance of these potential catalysts would be highly dependent on the choice of metal, the coordination environment, and the reaction conditions. The ligand's electronic and steric properties can be fine-tuned, in principle, to optimize catalytic performance.
Supramolecular Architectures and Self Assembly
Hydrogen Bonding Networks in Crystal Engineering
Hydrogen bonding is the principal driving force in the crystal engineering of 2,5-Dihydroxythiophene-3-carboxylic acid. The molecule possesses multiple hydrogen bond donors (-COOH, -OH) and acceptors (C=O, -OH), predisposing it to form robust and predictable intermolecular connections known as supramolecular synthons. japtronline.com
Table 1: Potential Hydrogen Bond Synthons in this compound Crystals
| Synthon Type | Interacting Groups | Description |
|---|---|---|
| Homosynthon | Carboxylic Acid Dimer | Two molecules are linked by a pair of O-H···O hydrogen bonds between their carboxylic acid moieties, a very common and robust motif in crystal engineering. japtronline.comscribd.com |
| Homosynthon | Carboxylic Acid Catemer | Molecules form a chain via single O-H···O hydrogen bonds between adjacent carboxylic acid groups. japtronline.com |
| Homosynthon | Hydroxyl Chain/Dimer | The hydroxyl groups can link molecules together through O-H···O interactions. |
| Heterosynthon | Carboxyl-Hydroxyl | The carboxylic acid of one molecule interacts with a hydroxyl group of a neighboring molecule. |
π-π Stacking Interactions in Solid-State Aggregation
Beyond hydrogen bonding, the aromatic thiophene (B33073) core of this compound facilitates π-π stacking interactions. These interactions, arising from the overlap of π-orbitals between adjacent rings, are crucial in the solid-state aggregation of many thiophene-based organic semiconductors. nsf.gov While weaker than hydrogen bonds, they play a significant role in stabilizing the crystal lattice and influencing the electronic properties of the material. nih.gov
The aggregation of thiophene rings can lead to distinct photophysical phenomena, such as aggregation-induced emission, where non-emissive molecules become fluorescent upon aggregation in the solid state. rsc.org The final packing arrangement (e.g., face-to-face or edge-to-face) and the inter-ring distance are determined by a subtle balance between the attractive π-π forces and steric hindrance from the substituents. The electron-donating hydroxyl groups and the electron-withdrawing carboxylic acid group can polarize the thiophene ring, potentially strengthening these stacking interactions and further directing the supramolecular assembly. nih.gov
Directed Self-Assembly into Ordered Nanostructures
The combination of strong, directional hydrogen bonds and π-π stacking allows for the directed self-assembly of this compound into well-defined nanostructures. By carefully controlling experimental conditions such as solvent choice, concentration, and temperature, it is possible to guide the spontaneous organization of these molecules into ordered architectures. nih.govnih.gov
Based on studies of similar functionalized thiophenes, this molecule could be expected to form various nanostructures:
Nanofibers and Rod-like Structures: Anisotropic growth can be promoted by a hierarchy of interactions, where strong hydrogen bonding drives one-dimensional chain formation, and subsequent π-π stacking organizes these chains into bundles. nih.gov
Monolayers: Carboxylic acid-functionalized molecules can form self-assembled monolayers (SAMs) on various substrates. dojindo.comnih.gov On a hydrophilic substrate like mica, the carboxylic acid and hydroxyl groups would likely anchor the molecule to the surface, leading to a highly ordered, upright orientation of the molecules. nih.gov
Liquid-Crystalline Gels: At higher concentrations, the hydrogen-bonding-driven assembly can lead to the formation of thermally reversible nematic liquid-crystalline gels. nih.gov
This controlled assembly is fundamental to creating functional materials for applications in organic electronics and sensor technology. nih.govdojindo.com
Host-Guest Chemistry with Macrocyclic Receptors
The field of supramolecular chemistry heavily relies on molecular recognition between a host and a guest. frontiersin.org this compound is an ideal candidate to act as a guest molecule for various macrocyclic hosts, such as cyclodextrins, calixarenes, and pillararenes. frontiersin.orgfrontiersin.orgnih.gov
The binding mechanism would involve the encapsulation of the thiophene ring within the hydrophobic cavity of the macrocycle, stabilized by van der Waals and hydrophobic interactions. Simultaneously, the carboxylic acid and hydroxyl groups, positioned at the rim of the macrocycle, could form specific hydrogen bonds with the host's functional groups (e.g., the hydroxyls of a cyclodextrin (B1172386) or the phenolic units of a calixarene). frontiersin.orgrsc.org The size, shape, and chemical complementarity between the guest molecule and the host's cavity would determine the stability and selectivity of the resulting host-guest complex. rsc.org Such complexation can be used to modify the solubility of the molecule, protect it from the environment, or control its assembly into more complex supramolecular polymer systems. frontiersin.org
Table 2: Potential Host-Guest Interactions
| Macrocyclic Host | Potential Binding Motif | Driving Forces |
|---|---|---|
| Cyclodextrins | Inclusion of the thiophene ring within the cavity. | Hydrophobic interactions, van der Waals forces, hydrogen bonding with rim hydroxyls. frontiersin.org |
| Calixarenes | Inclusion complex formation. | π-π stacking with aromatic walls, hydrogen bonding with phenolic OH groups. frontiersin.org |
| Pillararenes | Encapsulation of the thiophene moiety. | Host-guest interactions, potential for pH-responsive behavior. frontiersin.orgnih.gov |
| Tetrathiourea Macrocycles | Binding of the carboxylate anion. | Chelate cooperativity, hydrogen bonding. rsc.org |
Influence of Molecular Design on Supramolecular Organization
The specific structure of this compound is a clear example of how molecular design dictates supramolecular organization. The precise placement and nature of the functional groups establish a hierarchy of non-covalent interactions that control the self-assembly process. tue.nl
Hierarchy of Interactions: The strong O-H···O hydrogen bonds from the carboxylic acid and hydroxyl groups are expected to form the primary structural motifs. japtronline.com The weaker but significant π-π stacking interactions then organize these hydrogen-bonded assemblies into higher-order structures. nih.gov
Functional Group Placement: The 2,5-dihydroxy substitution pattern, combined with the 3-carboxy group, creates a specific shape and distribution of interaction sites. Altering the position of these groups would drastically change the resulting supramolecular structures. For instance, moving the carboxylic acid to a different position could hinder or alter the formation of the common dimer synthon.
Solvent and Environment: The molecular design also dictates how the molecule responds to its environment. In polar solvents, the hydrophilic hydroxyl and carboxyl groups will dominate interactions, while in nonpolar solvents or at interfaces, the hydrophobic thiophene backbone and π-stacking become more influential. nih.govnih.gov
This ability to encode structural information at the molecular level is the foundation of creating complex, functional materials through bottom-up self-assembly. tue.nlmdpi.com
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for elucidating the precise molecular structure of 2,5-Dihydroxythiophene-3-carboxylic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
Detailed Research Findings: While a specific, published spectrum for this exact compound is not readily available, the expected chemical shifts can be predicted based on the electronic effects of the substituent groups on the thiophene (B33073) ring.
¹H NMR: The spectrum is expected to show distinct signals for the different types of protons. The acidic proton of the carboxylic acid group is anticipated to appear far downfield, typically in the 10-12 ppm region, often as a broad singlet due to hydrogen bonding and chemical exchange. libretexts.org The protons of the two hydroxyl groups would also be downfield, though their exact position can vary depending on solvent and concentration. The lone proton on the thiophene ring (at the C4 position) would be influenced by the adjacent electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group, likely resonating in the aromatic region.
¹³C NMR: The ¹³C NMR spectrum would provide a signal for each of the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 160-180 ppm range. libretexts.org The carbons of the thiophene ring would show four distinct signals, with the carbons bonded to the electronegative oxygen atoms (C2 and C5) shifted further downfield compared to the other ring carbons.
Predicted ¹H and ¹³C NMR Chemical Shifts The following table presents predicted chemical shift (δ) ranges based on general principles and data for structurally similar compounds. Actual values may vary based on solvent and experimental conditions.
| Nucleus | Position | Predicted Chemical Shift (ppm) | Multiplicity (Predicted) |
| ¹H | Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet |
| ¹H | Hydroxyl (-OH at C2) | 5.0 - 9.0 | Broad Singlet |
| ¹H | Hydroxyl (-OH at C5) | 5.0 - 9.0 | Broad Singlet |
| ¹H | Thiophene Ring (-H at C4) | 6.5 - 7.5 | Singlet |
| ¹³C | Carboxylic Acid (-C OOH) | 160 - 180 | N/A |
| ¹³C | Thiophene Ring (-C 2-OH) | 140 - 160 | N/A |
| ¹³C | Thiophene Ring (-C 5-OH) | 140 - 160 | N/A |
| ¹³C | Thiophene Ring (-C 3-COOH) | 110 - 125 | N/A |
| ¹³C | Thiophene Ring (-C 4-H) | 100 - 115 | N/A |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns, which helps confirm its structure.
Detailed Research Findings: Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent molecular ion peak [M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode, corresponding to the molecule's exact mass. For carboxylic acids, fragmentation analysis often reveals characteristic losses. libretexts.org Common fragmentation pathways include the loss of a water molecule ([M-H₂O]), a hydroxyl radical ([M-OH]), and the entire carboxylic acid group ([M-COOH]). youtube.com These fragmentation patterns provide definitive evidence for the presence of the hydroxyl and carboxylic acid functional groups.
Predicted Mass Spectrometry Fragments Based on the molecular formula C₅H₄O₄S (Molecular Weight: 176.15 g/mol ).
| Ion Notation | Description of Loss | Predicted m/z |
| [M]⁺˙ | Molecular Ion | 176 |
| [M-OH]⁺ | Loss of a hydroxyl group | 159 |
| [M-H₂O]⁺˙ | Loss of a water molecule | 158 |
| [M-COOH]⁺ | Loss of the carboxylic acid group | 131 |
| [M-CO]⁺˙ | Loss of carbon monoxide | 148 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the molecule, allowing for the identification of key functional groups.
Detailed Research Findings: The spectra for this compound would exhibit characteristic bands confirming its structure.
O-H Stretching: A very broad absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid group. libretexts.org Overlapping, sharper peaks for the two hydroxyl (O-H) groups would also appear in this region or slightly higher, around 3200-3600 cm⁻¹.
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be prominent, typically appearing around 1700-1725 cm⁻¹ for aromatic acids. libretexts.org
C-O Stretching and O-H Bending: Vibrations associated with C-O stretching and O-H bending from both the carboxylic acid and hydroxyl groups are expected in the 1200-1450 cm⁻¹ region.
Thiophene Ring Vibrations: C=C and C-S stretching vibrations characteristic of the thiophene ring would be observed in the fingerprint region, typically between 600 and 1550 cm⁻¹. iosrjournals.org Raman spectroscopy would be particularly useful for identifying the symmetric vibrations of the thiophene ring.
Key Predicted Vibrational Frequencies Frequencies are approximate and based on data from similar compounds.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Technique (Typical) |
| O-H Stretch | Carboxylic Acid | 2500 - 3300 (Broad) | IR |
| O-H Stretch | Hydroxyl Groups | 3200 - 3600 | IR |
| C=O Stretch | Carboxylic Acid | 1700 - 1725 | IR (Strong) |
| C=C Ring Stretch | Thiophene | 1500 - 1550 | IR, Raman |
| C-O Stretch / O-H Bend | Carboxylic/Hydroxyl | 1200 - 1450 | IR |
| C-S Stretch | Thiophene | 600 - 750 | Raman |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions
UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within the molecule, which are influenced by its conjugated system.
Detailed Research Findings: The UV-Vis absorption spectrum of this compound is expected to show absorptions corresponding to π→π* and n→π* transitions. Simple carboxylic acids absorb around 210 nm, but the presence of the thiophene ring and electron-donating hydroxyl groups creates a more extended conjugated system. libretexts.org This is expected to cause a bathochromic (red) shift, moving the maximum absorption wavelength (λmax) to a higher value, likely in the 250-300 nm range. For comparison, 2,5-furandicarboxylic acid, a related compound, has a λmax around 265 nm. nist.gov The specific electronic environment and solvent polarity would further influence the exact position and intensity of the absorption bands. Information on the fluorescence properties of this specific compound is not widely documented, but substituted thiophenes can exhibit fluorescence, and this technique could be used to probe its excited state properties.
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.
Detailed Research Findings: A single-crystal XRD analysis of this compound would reveal its crystal system, space group, and unit cell dimensions. Crucially, it would confirm the planarity of the thiophene ring and provide exact measurements of the C-S, C-C, C=O, and C-O bond lengths. Furthermore, XRD is invaluable for mapping the intermolecular hydrogen bonding network. It would likely show strong hydrogen bonds forming dimers between the carboxylic acid groups of adjacent molecules and additional hydrogen bonding involving the hydroxyl substituents, creating a complex and stable crystal lattice. While no structure has been published for this specific molecule, analysis of related compounds like 2,5-dihydroxyterephthalic acid confirms the formation of extensive hydrogen-bonding networks that dictate the crystal packing. nih.gov
Scanning Probe Microscopy (SPM) for Surface Morphology and Nanoscale Characterization
Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM), are powerful tools for visualizing and characterizing materials at the nanoscale.
Electrochemical Methods for Redox Behavior Analysis
Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of this compound, specifically its tendency to undergo oxidation or reduction.
Detailed Research Findings: The dihydroxy-substituted thiophene ring makes the molecule a candidate for electrochemical activity. Similar to 3,4-ethylenedioxythiophene (B145204) (EDOT), the two hydroxyl groups are strong electron-donating groups that lower the oxidation potential of the thiophene ring. researchgate.net A cyclic voltammetry study would likely reveal an irreversible oxidation wave corresponding to the formation of a radical cation, which could then undergo electropolymerization to form a conducting polymer. The CV would provide the oxidation onset potential, a key parameter for gauging the ease of polymerization. The presence of the electron-withdrawing carboxylic acid group would likely increase the oxidation potential relative to an unsubstituted dihydroxythiophene. These methods are crucial for assessing the suitability of the molecule as a monomer for functional electronic materials. researchgate.net
Future Research Directions and Unexplored Avenues
Expanding Synthetic Scope and Efficiency with Novel Reagents
Future research should focus on developing more efficient and versatile synthetic routes to 2,5-Dihydroxythiophene-3-carboxylic acid and its derivatives. While classical methods exist, the exploration of novel reagents could significantly enhance yield, purity, and the diversity of accessible analogues.
In-situ Synthon Generation: The use of trithiocarbonate (B1256668) anions (CS₃²⁻), generated in situ from carbon disulfide and potassium hydroxide, could serve as a novel sulfur synthon for constructing the thiophene (B33073) ring. organic-chemistry.org This approach has proven effective for synthesizing 2,5-disubstituted thiophenes from 1,3-butadiynes and could be adapted for the target molecule. organic-chemistry.org
Advanced Catalytic Systems: Palladium-catalyzed carbonylation is a known method for introducing carboxylic acid functionality onto thiophene rings. beilstein-journals.orgnih.gov Future work could explore more advanced and efficient palladium catalysts, or alternative metal catalysts such as those based on vanadium, iron, or molybdenum, which have been shown to catalyze the formation of 2-thiophenecarboxylic acid esters from thiophenes. semanticscholar.orgresearchgate.net
Halocyclization Strategies: A one-pot synthesis of thiophenes using halocyclization of alkynoic thioesters with N-halosuccinimides (NBS, NIS) followed by oxidative aromatization presents a promising modern route. organic-chemistry.org Investigating the applicability of this method could provide a more direct and atom-economical pathway to functionalized dihydrothiophenes and thiophenes. organic-chemistry.org
Novel Capping Reagents: In multi-step syntheses, particularly on solid supports, the development of novel capping reagents can improve fidelity and yield. google.com Research into specialized reagents for capping unreacted intermediates during the synthesis of thiophene derivatives could streamline production and purification. google.com
Development of Novel Functionalization Strategies for Emerging Technologies
The inherent functionality of this compound provides a platform for creating a new generation of materials. Future research should target the strategic modification of its hydroxyl and carboxylic acid groups to tailor properties for specific high-tech applications.
Grafted Conjugated Polymers: The carboxylic acid and hydroxyl groups can serve as anchor points for grafting polymer side chains. This approach has been used to create amphiphilic grafted polythiophenes with properties like water-dispersibility, biocompatibility, and stimuli-responsiveness, making them suitable for biomedical applications such as biosensors and drug delivery systems. nih.gov
Oligothiophene Derivatives: The compound can be used as a monomer or building block for constructing oligothiophenes. mdpi.com These materials are known for their excellent performance in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics. mdpi.com Functionalization could tune the electronic properties and solid-state packing of these materials.
Thiophene-Based Chalcones: The versatile chemistry of thiophene allows for the preparation of a wide range of thiophene-based chalcone (B49325) structures with varied functionalization. researchgate.net Derivatizing this compound into chalcone-like structures could yield compounds with interesting semiconductor, luminescence, and sensing capabilities. researchgate.net
Pyrrolidinone Scaffolds: The carboxylic acid function could be used to synthesize derivatives containing other heterocyclic systems, such as 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which have shown promise as antimicrobial and anticancer agents. nih.gov This opens an avenue for developing new therapeutic candidates. nih.gov
Advanced Computational Modeling for Prediction of Material Properties
Computational chemistry offers powerful tools to predict and understand the behavior of molecules and materials, guiding experimental efforts. Applying these techniques to this compound and its derivatives can accelerate the discovery of new applications.
Density Functional Theory (DFT): DFT calculations can be employed to optimize molecular structures and predict electronic properties such as ionization potential, electron affinity, and the HOMO-LUMO gap, which are crucial for applications in organic electronics. rsc.orgnih.govmdpi.com This method can also be used to investigate chemical reactivity and selectivity, identifying favorable sites for electrophilic or nucleophilic attack. nih.gov
Kinetic Monte Carlo Simulations: To understand polymerization processes involving thiophene derivatives, kinetic Monte Carlo algorithms can model key steps like diffusion, oligomerization, and precipitation onto an electrode surface. researchgate.net This can help optimize conditions for creating conductive polymers with improved electrical and optical properties. researchgate.net
Molecular Dynamics (MD): MD simulations can be used to calculate properties like the diffusion coefficient of thiophene oligomers, providing crucial data for understanding their behavior in solution and during material formation. researchgate.net
Quantitative Structure-Activity Relationship (QSAR): By combining computational techniques with experimental data, QSAR models can be developed to predict the biological activity of new derivatives, providing insights into structure-activity relationships and guiding the design of more potent compounds. rsc.org
Integration into Multifunctional and Hybrid Material Systems
The future of advanced materials lies in the integration of multiple components to create synergistic functionalities. This compound is an ideal candidate for incorporation into such complex systems.
Covalent Organic Frameworks (COFs): Thiophene derivatives are increasingly used as building blocks for COFs due to their promising conductivity and photocatalytic activity. mdpi.com The dihydroxy and carboxylic acid functionalities of the target molecule could be exploited to form robust, porous, and crystalline frameworks for applications in photocatalysis, gas storage, and sensing. mdpi.com
Hybrid Thin-Film Transistors: Structurally tailored thiophene-based hybrid materials have been investigated for their carrier-transport properties in field-effect transistors. umn.edu By combining the thiophene core with other functional units, it may be possible to create novel semiconductors where structural modifications significantly influence intermolecular interactions and device performance. umn.edu
N-Doping Copolymers: To enhance electrochemical energy storage, new hybrid materials based on n-doped copolymers of thiophene derivatives are being explored. researchgate.net Incorporating this compound into copolymers could lead to innovative pseudocapacitive materials for supercapacitors. researchgate.net
Self-Assembled Systems: Thiophene-functionalized macromonomers can exhibit self-assembling capacity in solution, forming objects like nanoparticles. nih.gov The amphiphilic nature that could be imparted to derivatives of this compound makes it a promising candidate for creating self-assembled multifunctional materials for biomedical applications. nih.gov
Exploration of Sustainable Chemical Synthesis and Derivatization Routes
Adopting green chemistry principles is crucial for the future of chemical manufacturing. Research into sustainable pathways for synthesizing and modifying this compound will enhance its viability as a building block for widespread applications.
Biocatalysis: The use of enzymes, such as lipases, offers a green alternative to traditional chemical catalysts for reactions like esterification. chemistryjournals.net These biocatalysts operate under mild conditions and with high specificity, reducing byproducts and energy consumption. chemistryjournals.net
Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and lower energy input compared to conventional heating. chemistryjournals.net This technique has been successfully applied to the synthesis of various organic compounds and could be adapted for the derivatization of the target molecule. chemistryjournals.net
Green Solvents and Reagents: Future syntheses should prioritize the use of environmentally benign solvents like water, ionic liquids, or supercritical fluids. chemistryjournals.net The development of eco-friendly brominating reagents, for example, can bypass the hazards associated with using liquid bromine for substitution reactions on the thiophene ring. chemindigest.com
Mechanochemistry: A mechanochemical-assisted approach, using grinding instead of solvents, presents a sustainable method for synthesis. rsc.org This technique has been successfully used for the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids and could be explored for reactions involving this compound, eliminating the need for solvents and often reducing reaction times. rsc.org
Flow Chemistry: For scalable production, flow reactors offer significant advantages over batch processes. A scalable carboxylation route to furan-2,5-dicarboxylic acid using a fixed-bed flow reactor has been demonstrated, achieving high yields. rsc.org Similar continuous-flow processes could be developed for the synthesis and derivatization of this compound, improving safety, efficiency, and scalability. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
